Ethyl 2-(piperidine-3-carbonylamino)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(piperidine-3-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNUKFXGFGYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-3-Carbonyl Derivatives
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a key structural component. Methods for preparing substituted piperidines, including the 3-carbonyl derivative, are well-documented:
Cyclization Strategies: According to Abdelsalam (2013), disubstituted piperidines, including 2,5- and 2,6-disubstituted variants, can be synthesized via cyclization of functionalized precursors such as aziridines or pyrrolidines. Radical 5-exo cyclization of aziridines bearing phenylselenide groups has been used to generate 5-methylene piperidines, which can be further functionalized to introduce carbonyl groups at the 3-position.
N-(Boc-amino)piperidine Derivatives: Matulevičiūtė et al. (2023) describe the synthesis of N-(Boc-amino)piperidin-1-yl propanoates using chiral triflate esters reacting with 4-Boc-aminopiperidine. This method yields methyl or ethyl esters of piperidine-substituted amino acids with high enantiomeric purity, suitable for further peptide coupling reactions.
Amide Bond Formation with Ethyl 2-Aminopropanoate
The coupling of the piperidine-3-carbonyl moiety with ethyl 2-aminopropanoate to form Ethyl 2-(piperidine-3-carbonylamino)propanoate involves standard amide bond formation techniques:
Direct Coupling: Activation of the carboxyl group on the piperidine-3-carbonyl intermediate (e.g., as an acid chloride or activated ester) followed by reaction with ethyl 2-aminopropanoate under mild conditions.
Catalytic Methods: Use of coupling reagents or catalysts to facilitate amide bond formation, ensuring high yield and stereochemical integrity.
Protection/Deprotection Steps: Use of protecting groups such as Boc on the piperidine nitrogen to avoid side reactions during coupling, subsequently removed under acidic conditions.
Representative Preparation Method from Literature
Based on the synthetic approaches described by Matulevičiūtė et al. (2023), a plausible preparation route is as follows:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of chiral triflate esters (R)-2a–c from amino acid precursors | Standard esterification and triflation | High | Provides chiral building blocks |
| 2 | Reaction of chiral triflate esters with 4-Boc-aminopiperidine | Nucleophilic substitution, mild base, room temperature | Good | Forms methyl 2-[(Boc-amino)piperidin-1-yl]propanoates |
| 3 | Coupling with ethyl L-phenylalaninate | Peptide coupling conditions, EDC/HOBt or similar | Good to excellent | Forms dipeptides with piperidine moiety |
| 4 | Deprotection of Boc group | Acidic conditions (e.g., TFA in DCM) | Quantitative | Yields free amine |
This sequence can be adapted for the preparation of this compound by substituting the amino acid ester and optimizing coupling reagents.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of aziridines | Aminoalcohol derivatives | NaNH2, phenylselenide precursors | Multi-step, moderate temp | Moderate | Access to substituted piperidines | Multi-step, complex |
| N-(Boc-amino)piperidine coupling | Chiral triflate esters + Boc-aminopiperidine | Mild base, peptide coupling agents | Room temp to mild heating | Good to excellent | High stereochemical purity | Requires protection/deprotection |
| Catalytic hydroamination | Ethyl acrylate + aminopiperidine | Trifluoromethanesulfonic acid | 120–160 °C, 16–20 h | High (up to 85%) | Simple, high purity | High temp, long reaction time |
Research Findings and Considerations
Stereochemical Control: The use of chiral triflate esters and Boc-protected aminopiperidines enables high enantiomeric and diastereomeric purity, crucial for pharmaceutical applications.
Reaction Yields: Overall yields for two-step syntheses involving chiral triflates and aminopiperidines range from good to excellent, typically above 70% combined yield.
Catalytic Efficiency: Trifluoromethanesulfonic acid is an effective catalyst for hydroamination reactions, providing high yields and purity but requiring careful control of temperature and reaction time.
Purification: Recrystallization and solvent washings (e.g., with petroleum ether and ethyl acetate) are effective for isolating the target compound in high purity (>99% by HPLC).
Environmental and Safety Aspects: Methods employing triflic acid catalysis are noted for environmental friendliness and production safety, important for industrial scale-up.
Chemical Reactions Analysis
Ethyl 2-(piperidine-3-carbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
Cancer Therapy
Piperidine derivatives, including ethyl 2-(piperidine-3-carbonylamino)propanoate, have shown promise in cancer treatment. Recent studies have indicated that compounds featuring piperidine moieties can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have been designed to induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .
Neurological Disorders
The compound has potential applications in treating neurological disorders such as Alzheimer's disease. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The introduction of this compound into drug formulations could enhance brain penetration and improve therapeutic outcomes .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Studies have shown that piperidine derivatives possess inhibitory effects against various bacterial strains, including MRSA and Mycobacterium tuberculosis. This suggests a potential role for this compound in developing new antibiotics or adjunctive therapies for resistant infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or the ethyl ester group can significantly impact its biological activity and selectivity for specific targets. For example, variations in substituents on the piperidine ring have been correlated with enhanced selectivity for carbonic anhydrase isoforms, which are important targets in cancer therapy .
Table: Structure-Activity Relationship Insights
Case Study 1: Cancer Cell Line Testing
In a study evaluating the anticancer efficacy of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results demonstrated that this compound induced significant apoptosis compared to control treatments, highlighting its potential as a lead compound for further development .
Case Study 2: Alzheimer's Disease Model
Another study focused on the cognitive-enhancing effects of piperidine derivatives in an Alzheimer's disease model showed that compounds incorporating the this compound structure improved memory retention and reduced amyloid plaque formation in treated mice .
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiating feature is the piperidine-3-carbonylamino group, which distinguishes it from other ethyl propanoate derivatives. Below is a comparative analysis with structurally related compounds:
Ethyl 2-(Piperidin-4-yl)Acetate
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Key Features : A piperidin-4-yl group attached to an ethyl acetate backbone.
- Comparison: The target compound has a carbonylamino linker and a piperidine-3-substituent, enhancing hydrogen-bonding capability and steric bulk compared to the simpler piperidin-4-yl group. Ethyl 2-(piperidin-4-yl)acetate is more lipophilic (Csp3 fraction: 0.78 vs. an estimated ~0.70 for the target compound) and may exhibit better membrane permeability .
Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)Propanoate Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO₃
- Molecular Weight : 287.78 g/mol
- Key Features: A dimethylamino group, methoxyphenyl substituent, and hydrochloride salt.
- Comparison :
Pesticide Derivatives (e.g., Quizalofop Ethyl Ester)
- Example: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
- Key Features: Bulky aromatic substituents (e.g., quinoxaline, benzoxazole).
- Comparison: Pesticides prioritize environmental stability and herbicidal activity via inhibition of acetyl-CoA carboxylase.
Analytical Techniques :
- 1H-NMR : Used extensively for structural confirmation. For example, ethyl viologen was employed as an internal standard in to quantify byproducts, a method applicable to the target compound’s purity assessment .
- Solubility : The target compound is predicted to have low water solubility (similar to ’s free base) but high solubility in organic solvents like ethyl acetate or DMSO .
Biological Activity
Ethyl 2-(piperidine-3-carbonylamino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Synthesis
This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals. The compound is synthesized through the reaction of piperidine derivatives with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate, typically under reflux conditions in an organic solvent like acetonitrile. The synthesis can be optimized for yield and purity using modern techniques such as continuous flow reactors .
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains, showing promising results:
- Bacterial Activity : The compound demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It also exhibited antifungal properties against strains like Candida albicans and Aspergillus niger .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. Notably, it has shown cytotoxic effects comparable to established chemotherapeutics .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-(pyridin-2-ylamino)propanoate | Structure | Moderate antimicrobial activity |
| Ethyl 2-(piperidine-4-carbonylamino)propanoate | Structure | Enhanced anticancer properties |
| Benzyl 2-(piperidine-3-carbonylamino)propanoate | Structure | Notable antiviral effects |
This comparison illustrates that while all these compounds share a similar structural framework, their biological activities can vary significantly based on minor structural modifications .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the minimum inhibitory concentration (MIC) of the compound against various pathogens. Results indicated MIC values ranging from 6 to 12.5 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human cancer cell lines revealed that this compound induced significant cell death at concentrations similar to those used for established anticancer drugs .
- Mechanistic Insights : Further mechanistic studies suggested that the compound's interaction with cellular pathways involved in apoptosis may underlie its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
